3,5-Dichloro-4-fluorophenylboronic acid
CAS No.: 1646614-31-4
Cat. No.: VC2845787
Molecular Formula: C6H4BCl2FO2
Molecular Weight: 208.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1646614-31-4 |
---|---|
Molecular Formula | C6H4BCl2FO2 |
Molecular Weight | 208.81 g/mol |
IUPAC Name | (3,5-dichloro-4-fluorophenyl)boronic acid |
Standard InChI | InChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H |
Standard InChI Key | OKZYLWQCOUTIMV-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C(=C1)Cl)F)Cl)(O)O |
Canonical SMILES | B(C1=CC(=C(C(=C1)Cl)F)Cl)(O)O |
Introduction
Basic Information and Properties
3,5-Dichloro-4-fluorophenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with two chlorine atoms at positions 3 and 5, a fluorine atom at position 4, and a boronic acid group. This unique substitution pattern confers specific electronic and steric properties that make it valuable in organic synthesis.
Table 1: Basic Information of 3,5-Dichloro-4-fluorophenylboronic acid
Property | Value |
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IUPAC Name | (3,5-dichloro-4-fluorophenyl)boronic acid |
CAS Number | 1646614-31-4 |
MDL Number | MFCD18837599 |
Molecular Formula | C6H4BCl2FO2 |
Molecular Weight | 208.81 g/mol |
Average Mass | 208.806 |
Monoisotopic Mass | 207.966543 |
SMILES | OB(O)C1=CC(Cl)=C(F)C(Cl)=C1 |
InChI | InChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H |
InChI Key | OKZYLWQCOUTIMV-UHFFFAOYSA-N |
Physical Form | Solid |
Purity | Typically 95%-98% |
The compound is characterized by its unique substitution pattern on the phenyl ring, featuring two chlorine atoms and one fluorine atom. This halogenation pattern significantly influences its reactivity, making it particularly useful in various chemical transformations, especially cross-coupling reactions .
Bond Parameter | Estimated Value |
---|---|
B-C Bond Length | ~1.572 Å |
C-F Bond Length | ~1.353-1.354 Å |
C-Cl Bond Length | Typically greater than C-H bonds |
C-C Ring Bond Lengths | ~1.384-1.404 Å |
B-O Bond Lengths | ~1.365-1.371 Å |
C-C-C Ring Angles | ~116.7-122.9° |
The optimized B–C bond length of similar phenylboronic acids has been calculated at approximately 1.572 Å, while the experimental values of related compounds like phenylboronic acid and other derivatives were observed around 1.568 Å. The C–F bond distance is typically similar to experimental values of about 1.357 Å, which aligns with calculations in previous studies for fluorinated aromatic compounds .
Conformational Isomers
Like other phenylboronic acids, 3,5-Dichloro-4-fluorophenylboronic acid likely exists in different conformational isomers depending on the orientation of the hydrogen atoms bonded to the oxygen atoms of the boronic acid group. Based on studies of similar compounds:
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Cis-trans (ct): One hydrogen atom pointing toward the ring, the other pointing away
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Trans-trans (tt): Both hydrogen atoms pointing away from the ring
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Cis-cis (cc): Both hydrogen atoms pointing toward the ring
The cis-trans conformer is typically the most energetically favorable and stable form. Research on similar phenylboronic acids has shown that this conformer is more stable from 1.5652 kcal/mol to 3.4207 kcal/mol than the other conformers .
Dimerization
Phenylboronic acids commonly form dimers through hydrogen bonding. The dimerization of 3,5-Dichloro-4-fluorophenylboronic acid would involve hydrogen bonds between the OH groups of the boronic acid moieties of two molecules. The estimated hydrogen bond length (O-H···O) in such dimers is approximately 1.854 Å, indicating strong intermolecular interaction. This hydrogen bonding significantly affects the physical properties and reactivity of the compound .
Synthesis Methods
Laboratory Synthesis
The synthesis of 3,5-Dichloro-4-fluorophenylboronic acid typically involves the following steps:
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Formation of 3,5-dichloro-4-fluorophenylmagnesium bromide (Grignard reagent)
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Reaction with trimethyl borate
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Hydrolysis to yield the desired boronic acid
The synthesis typically involves the reaction of 3,5-dichloro-4-fluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.
Industrial Production
Industrial production of 3,5-Dichloro-4-fluorophenylboronic acid often employs:
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Large-scale batch processes
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Advanced techniques such as continuous flow reactors
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Automated control systems to ensure consistent product quality
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Optimized protocols for high yield and purity
Industrial production often utilizes continuous flow reactors to ensure high yield and purity. These production methods are designed to be scalable and efficient, making the compound accessible for various applications in research and industry.
Chemical Reactions and Applications
Suzuki-Miyaura Cross-Coupling
The primary chemical application of 3,5-Dichloro-4-fluorophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds, particularly in constructing biaryl compounds.
Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling
Parameter | Typical Conditions |
---|---|
Catalyst | Palladium(0) or Palladium(II) complexes |
Base | Potassium carbonate, sodium hydroxide, or cesium carbonate |
Solvent | Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) |
Temperature | Typically between 50-100°C |
Major Products | Biaryl compounds |
The mechanism of Suzuki-Miyaura coupling involving 3,5-Dichloro-4-fluorophenylboronic acid includes:
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Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
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Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
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Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Other Reactions
Apart from Suzuki-Miyaura coupling, 3,5-Dichloro-4-fluorophenylboronic acid may participate in:
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Chan-Lam coupling for C-N, C-O, and C-S bond formation
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Petasis reaction for multicomponent synthesis
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Hydrolysis to form the corresponding phenol
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Oxidation to form phenols under specific conditions
These reactions expand the synthetic utility of this compound, making it a versatile building block in organic synthesis.
Applications in Various Fields
Chemical Synthesis
3,5-Dichloro-4-fluorophenylboronic acid is extensively used in the synthesis of complex organic molecules. Its specific substitution pattern makes it valuable for introducing the 3,5-dichloro-4-fluorophenyl moiety into larger molecular structures. This is particularly valuable in medicinal chemistry where structural variation and specific substitution patterns can significantly affect biological activity.
Pharmaceutical Applications
In the pharmaceutical industry, 3,5-Dichloro-4-fluorophenylboronic acid serves as a key intermediate in the synthesis of various compounds, including:
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Enzyme inhibitors with potential therapeutic applications
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Receptor agonists for treating various conditions
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Compounds targeting cancer and inflammatory diseases
The compound is employed in the development of biologically active molecules, including enzyme inhibitors and receptor agonists. It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases. Recent studies have shown that boronic acid derivatives exhibit potent anticancer properties by inhibiting various cancer cell lines.
Materials Science
The compound is utilized in the production of advanced materials such as:
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Liquid crystals for display technologies
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Specialized polymers with unique properties
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Organic electronic materials for sensor applications
In industrial applications, 3,5-Dichloro-4-fluorophenylboronic acid is used in the production of advanced materials, such as liquid crystals and polymers. These materials have applications in display technologies, electronic devices, and specialized materials with specific properties.
Biological Activity
While specific data on the biological activity of 3,5-Dichloro-4-fluorophenylboronic acid itself is limited, research on structurally similar boronic acid derivatives suggests several potential biological properties.
Anticancer Properties
Boronic acid derivatives have been shown to exhibit anticancer properties by inhibiting various cancer cell lines. The mechanism may involve:
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Inhibition of protein synthesis in cancer cells
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Targeting of kinase activity critical for tumor growth
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Interference with cell cycle regulation
In a study investigating the cytotoxic effects of phenylboronic acid derivatives, it was found that compounds similar to 3,5-Dichloro-4-fluorophenylboronic acid significantly reduced cell viability in cancer cells while maintaining a higher viability in healthy cells.
Antimicrobial Properties
Some boronic acids demonstrate antimicrobial efficacy against various bacterial strains, suggesting potential applications as therapeutic agents for bacterial infections. Research indicates that derivatives exhibit inhibition zones against common pathogens like Staphylococcus aureus, suggesting potential development into therapeutic agents for bacterial infections.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key expected IR bands would include:
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O-H stretching of the boronic acid group (typically broad, 3200-3500 cm-1)
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C-H stretching of the aromatic ring (around 3000 cm-1)
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C=C stretching of the aromatic ring (1400-1600 cm-1)
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C-F stretching (1000-1400 cm-1)
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C-Cl stretching (600-800 cm-1)
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B-O stretching (1300-1400 cm-1)
These assignments are based on typical values for the functional groups present in the molecule and comparisons with similar compounds studied in the literature .
1H NMR
The 1H NMR spectrum would likely show:
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Signals for the two aromatic hydrogen atoms (typically in the range of 7.0-8.0 ppm)
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Signals for the two OH hydrogen atoms of the boronic acid group (typically broad signals around 4.5-5.5 ppm)
The exact chemical shifts would be influenced by the electronic effects of the chlorine and fluorine substituents on the ring .
13C NMR
The 13C NMR spectrum would show signals for the six carbon atoms of the aromatic ring, with characteristic chemical shifts influenced by the attached chlorine, fluorine, and boronic acid substituents. The carbon bearing the boronic acid group would typically appear at around 130-140 ppm, while carbons bearing the halogen substituents would show characteristic shifts due to these electronegative elements .
Parameter | Details |
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Signal Word | Warning |
Pictograms | GHS07 |
Hazard Statements | H302-H312-H332 (Harmful if swallowed, in contact with skin, or if inhaled) |
Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 |
These hazard and precautionary statements indicate that the compound requires careful handling to avoid potential health hazards .
Comparative Analysis with Similar Compounds
To better understand the properties and behavior of 3,5-Dichloro-4-fluorophenylboronic acid, it is useful to compare it with structurally similar compounds:
Table 5: Comparison with Similar Boronic Acid Derivatives
Compound | Structural Differences | Notable Properties |
---|---|---|
3-Fluorophenylboronic acid | Lacks chlorine atoms | Well-studied spectroscopic properties |
3,5-Difluorophenylboronic acid | Has fluorine instead of chlorine at positions 3 and 5 | Detailed conformational and spectroscopic studies available |
3-Chloro-4-fluorophenylboronic acid | Has one chlorine atom instead of two | Similar applications in cross-coupling reactions |
2,3-Dichloro-5-fluorophenylboronic acid | Different positions of substituents | Similar molecular weight and applications |
3,5-Dichloro-4-fluorophenylboronic acid pinacol ester | Contains a pinacol protecting group on the boronic acid | Enhanced stability, often used as a more stable alternative |
This comparative analysis provides context for understanding the unique properties of 3,5-Dichloro-4-fluorophenylboronic acid relative to its structural analogs. The specific substitution pattern of this compound confers distinct electronic and steric properties that influence its reactivity and applications .
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